Cas no 1261975-91-0 (2-Cyano-4-[4-(piperidine-1-carbonyl)phenyl]phenol)
![2-Cyano-4-[4-(piperidine-1-carbonyl)phenyl]phenol structure](https://ja.kuujia.com/scimg/cas/1261975-91-0x500.png)
2-Cyano-4-[4-(piperidine-1-carbonyl)phenyl]phenol 化学的及び物理的性質
名前と識別子
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- 2-CYANO-4-[4-(PIPERIDINE-1-CARBONYL)PHENYL]PHENOL
- 2-Cyano-4-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%
- DTXSID10685009
- 4-Hydroxy-4'-(piperidine-1-carbonyl)[1,1'-biphenyl]-3-carbonitrile
- 1261975-91-0
- MFCD18314573
- 2-Cyano-4-[4-(piperidine-1-carbonyl)phenyl]phenol
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- MDL: MFCD18314573
- インチ: InChI=1S/C19H18N2O2/c20-13-17-12-16(8-9-18(17)22)14-4-6-15(7-5-14)19(23)21-10-2-1-3-11-21/h4-9,12,22H,1-3,10-11H2
- InChIKey: HYZAIPOCBOXPHE-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 306.137
- どういたいしつりょう: 306.137
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 23
- 回転可能化学結合数: 2
- 複雑さ: 455
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 64.3A^2
- 疎水性パラメータ計算基準値(XlogP): 3.8
2-Cyano-4-[4-(piperidine-1-carbonyl)phenyl]phenol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB320616-5g |
2-Cyano-4-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%; . |
1261975-91-0 | 95% | 5g |
€1159.00 | 2025-03-19 | |
abcr | AB320616-5 g |
2-Cyano-4-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%; . |
1261975-91-0 | 95% | 5g |
€1159.00 | 2023-04-26 |
2-Cyano-4-[4-(piperidine-1-carbonyl)phenyl]phenol 関連文献
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Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
2-Cyano-4-[4-(piperidine-1-carbonyl)phenyl]phenolに関する追加情報
Comprehensive Overview of 2-Cyano-4-[4-(piperidine-1-carbonyl)phenyl]phenol (CAS No. 1261975-91-0): Properties, Applications, and Industry Insights
The compound 2-Cyano-4-[4-(piperidine-1-carbonyl)phenyl]phenol (CAS No. 1261975-91-0) has garnered significant attention in pharmaceutical and chemical research due to its unique structural features and potential applications. This aromatic phenol derivative, characterized by its cyano group and piperidine-carbonyl moiety, exhibits versatile reactivity, making it a valuable intermediate in organic synthesis. Researchers are particularly interested in its role in designing novel bioactive molecules, given its ability to modulate physicochemical properties such as solubility and binding affinity.
In recent years, the demand for high-purity specialty chemicals like 2-Cyano-4-[4-(piperidine-1-carbonyl)phenyl]phenol has surged, driven by advancements in drug discovery and material science. A 2023 market analysis highlighted its growing use in small-molecule drug development, especially for targeting protein-protein interactions. The compound’s piperidine ring contributes to enhanced bioavailability, a key factor in optimizing pharmacokinetic profiles—a topic frequently searched in AI-driven drug design forums.
From a synthetic perspective, CAS 1261975-91-0 serves as a critical building block for heterocyclic compounds, a class of molecules dominating FDA-approved drugs. Its cyano-substituted phenol structure allows for further functionalization via nucleophilic addition or cyclization reactions. Industry experts often discuss its utility in catalyzed cross-coupling reactions, aligning with the trend toward sustainable chemistry practices. Notably, patents filed between 2020–2024 emphasize its incorporation into kinase inhibitors, addressing a hot topic in oncology research.
Environmental and regulatory considerations are also pivotal. While 2-Cyano-4-[4-(piperidine-1-carbonyl)phenyl]phenol is not classified as hazardous under major chemical inventories, its handling requires adherence to green chemistry principles—a frequently queried term in academic databases. Analytical methods like HPLC-MS and NMR spectroscopy ensure quality control, reflecting the industry’s shift toward precision synthesis. These aspects resonate with ESG (Environmental, Social, and Governance) metrics, increasingly prioritized by investors.
Future prospects for CAS 1261975-91-0 include explorations in bioelectronic materials, leveraging its conjugated system for charge transport. As AI tools accelerate molecular property predictions, this compound’s structure-activity relationships (SAR) are being modeled to expedite hit-to-lead optimization—a recurring theme in computational chemistry seminars. Collaborative studies between academia and biotech firms further underscore its translational potential.
In summary, 2-Cyano-4-[4-(piperidine-1-carbonyl)phenyl]phenol exemplifies the intersection of innovation and practicality in modern chemistry. Its multifaceted applications, from pharmaceutical intermediates to advanced materials, position it as a compound of enduring relevance. Ongoing research will likely uncover new dimensions of utility, particularly in targeted therapeutics and smart materials, areas dominating scientific discourse today.
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